molecular formula C9H5NOS B15313095 7-Isocyanato-1-benzothiophene

7-Isocyanato-1-benzothiophene

Cat. No.: B15313095
M. Wt: 175.21 g/mol
InChI Key: DNOOLWPEKDSYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isocyanato-1-benzothiophene is a specialized chemical reagent designed for medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for constructing novel bioactive molecules, particularly in the development of targeted cancer therapies. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry and is a key component in several clinically studied anticancer agents, such as Raloxifene and Arzoxifene . The isocyanate functional group (-N=C=O) is a highly versatile reactant that readily undergoes reactions with nucleophiles like amines and alcohols to form urea and urethane linkages, respectively. This allows researchers to efficiently generate diverse chemical libraries for biological screening. Recent scientific investigations have highlighted the significant potential of ureido-linked benzothiophene derivatives. These novel compounds have been designed and synthesized as dual inhibitors of key oncogenic kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . The simultaneous inhibition of these two pathways is a promising therapeutic strategy to combat tumor growth and metastasis in various malignancies, including breast, liver, and pancreatic cancers . As a building block, 7-Isocyanato-1-benzothiophene enables the exploration of this structure-activity relationship. The 7-chloro substitution on the benzothiophene ring system can be utilized to fine-tune the electronic properties and binding affinity of the resulting drug-like molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications. Handling Precautions: Isocyanates are generally moisture-sensitive and may be lachrymatory (tear-producing). It should be handled in a well-ventilated fume hood using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

7-isocyanato-1-benzothiophene

InChI

InChI=1S/C9H5NOS/c11-6-10-8-3-1-2-7-4-5-12-9(7)8/h1-5H

InChI Key

DNOOLWPEKDSYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=C=O)SC=C2

Origin of Product

United States

Preparation Methods

Phosgenation of 7-Amino-1-benzothiophene

The most direct route to 7-isocyanato-1-benzothiophene involves the phosgenation of 7-amino-1-benzothiophene. This method employs phosgene (COCl₂) or its safer equivalents, such as triphosgene, to convert the primary amine to an isocyanate.

Procedure :

  • Amination : Synthesis of 7-amino-1-benzothiophene via nitration followed by reduction. For example, nitration of 1-benzothiophene at the 7-position using nitric acid in sulfuric acid yields 7-nitro-1-benzothiophene, which is subsequently reduced to the amine using hydrogen gas and a palladium catalyst.
  • Phosgenation : The amine is treated with triphosgene in anhydrous dichloromethane under nitrogen at 0–5°C. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate.

Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.
  • Handling phosgene alternatives requires specialized equipment to mitigate toxicity risks.

Yield : Analogous syntheses of 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene report yields of 70–85% under optimized conditions.

Curtius Rearrangement of 7-Acylazido-1-benzothiophene

The Curtius rearrangement offers an alternative pathway, involving the thermal decomposition of an acyl azide to an isocyanate.

Procedure :

  • Acylation : 7-Amino-1-benzothiophene is acylated with acetyl chloride to form 7-acetamido-1-benzothiophene.
  • Azide Formation : The amide is converted to the acyl azide using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
  • Rearrangement : Heating the acyl azide in toluene at 100°C induces rearrangement, releasing nitrogen gas and forming 7-isocyanato-1-benzothiophene.

Advantages :

  • Avoids direct phosgene use.
  • Suitable for thermally stable substrates.

Limitations :

  • Low yields (50–60%) due to competing side reactions.
  • Requires precise temperature control to prevent decomposition.

Hofmann Rearrangement of 7-Carboxamide-1-benzothiophene

The Hofmann rearrangement oxidizes a primary carboxamide to an isocyanate using bromine and a strong base.

Procedure :

  • Carboxamide Synthesis : 7-Carboxy-1-benzothiophene is converted to the corresponding amide via reaction with thionyl chloride and ammonium hydroxide.
  • Oxidation : Treatment with bromine in sodium hydroxide solution generates the isocyanate through intermediate isocyanic acid.

Reaction Conditions :

  • Conducted in aqueous ethanol at 0–5°C to minimize hydrolysis of the isocyanate.

Yield : Reported yields for analogous benzothiophene derivatives range from 60–75%.

Urea-Mediated Isocyanate Formation

A patent-pending method involves the reaction of 7-amino-1-benzothiophene with urea under high-temperature conditions.

Procedure :

  • Condensation : 7-Amino-1-benzothiophene is heated with urea at 135–140°C for 2 hours.
  • Isolation : The crude product is purified via recrystallization from ethyl acetate.

Advantages :

  • Urea is inexpensive and non-toxic.
  • Eliminates hazardous reagents like phosgene.

Yield : This method achieves modest yields (55–65%) but is advantageous for scale-up.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Key Advantages Limitations
Phosgenation Triphosgene 70–85 High efficiency Toxicity concerns
Curtius Rearrangement NaN₃, Heat 50–60 Avoids phosgene Thermal decomposition risks
Hofmann Rearrangement Br₂, NaOH 60–75 Mild conditions Bromine handling hazards
Urea-Mediated Synthesis Urea 55–65 Cost-effective, scalable Moderate yields

Analytical Characterization

Successful synthesis is confirmed via:

  • FT-IR : Strong absorption at ~2270 cm⁻¹ (N=C=O stretch).
  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, with no amine proton resonance.
  • Mass Spectrometry : Molecular ion peak at m/z 179.24 (M⁺).

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 7-Isocyanato-1-benzothiophene, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves bromination and carbonylation of benzothiophene derivatives. Key variables include catalyst choice (e.g., palladium complexes), solvent systems (polar aprotic solvents like DMF), and temperature control (60–80°C). Optimize purity by using column chromatography and monitoring reaction progress via TLC or HPLC. Ensure reproducibility by documenting exact molar ratios and reaction times .

Q. Which analytical techniques are critical for confirming the structure and purity of 7-Isocyanato-1-benzothiophene?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of the isocyanate group via 1^1H and 13^13C NMR shifts.
  • IR Spectroscopy : Identify the characteristic N=C=O stretch (~2250 cm1^{-1}).
  • HPLC/MS : Assess purity (>95%) and molecular ion consistency.
  • Limitations : Overlapping peaks in NMR may require deuterated solvents or 2D techniques (e.g., COSY) for resolution .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

  • Methodological Answer :

  • Record precise details: reagent grades, equipment calibration, and environmental conditions (humidity/temperature).
  • Use standardized templates for procedural steps and include raw data (e.g., spectral files) in supplementary materials.
  • Reference established protocols (e.g., IUPAC guidelines) and validate methods through independent replication .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic stability of the isocyanate group under varying conditions?

  • Methodological Answer :

  • Controlled Variables : pH, temperature, and solvent polarity.
  • Kinetic Studies : Use UV-Vis spectroscopy to track isocyanate degradation rates. Compare activation energies via Arrhenius plots.
  • Cross-Validation : Pair experimental data with computational models (e.g., DFT calculations for bond dissociation energies). Address discrepancies by repeating trials with stricter inert atmospheres .

Q. What methodologies are recommended for reconciling contradictory data in catalytic applications of 7-Isocyanato-1-benzothiophene derivatives?

  • Methodological Answer :

  • Systematic Review : Conduct meta-analysis of published catalytic efficiencies, noting variables like substrate scope or catalyst loading.
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed solvent systems).
  • Multivariate Analysis : Use ANOVA to identify statistically significant factors (e.g., temperature vs. catalyst type) .

Q. How should researchers approach computational modeling of 7-Isocyanato-1-benzothiophene’s electronic properties to guide synthetic modifications?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate reaction environments.
  • Validation : Compare computed spectroscopic data (e.g., IR frequencies) with experimental results to refine parameters .

Data Presentation Guidelines

  • Tables : Include mean values with standard deviations (e.g., yield ± 0.5%) and statistical significance markers (p < 0.05). Example:

    Reaction ConditionYield (%)Purity (%)
    Catalyst A, 60°C78 ± 1.295
    Catalyst B, 80°C85 ± 0.897
  • Figures : Use error bars in kinetic plots and annotate key spectral peaks with wavenumbers .

Key Methodological Frameworks

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and hypotheses .
  • Align data analysis with the research question’s scope, avoiding overgeneralization or excessive variables .

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